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molecular formula C15H24ClN B8624667 N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride

N,N-dimethyl-(1-phenylcyclohexyl)methanamine hydrochloride

Cat. No. B8624667
M. Wt: 253.81 g/mol
InChI Key: VECQSYDTGJGEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877975B2

Procedure details

The title compound was synthesized from N,N-dimethyl-1-phenylcyclohexanecarboxamide (200 mg, 0.87 mmol) using General Procedure E, followed by HCl salt formation. The crude HCl salt was rechrystallized from 2:1 EtOAc:CH3CN to give N,N-dimethyl(1-phenylcyclohexyl)methanamine hydrochloride as an analytically pure off-white solid (8 mg, 4%). HPLC Rt=8.55 min; 1H NMR (400 mHz, MeOH-d4) 7.30 (q, 4H), 2.30 (s, 2H), 2.09-2.06 (m, 2H), 1.97 (s, 6H), 1.60-1.25 (m, 10H); LC-MS 8.09 min, (M+1)+ 252 @ 8.15 min. HPLC Rt=8.03 min; 1H NMR (400 mHz, MeOH-d4) 7.48-7.39 (m, 4H), 7.29-7.28 (m, 1H), 3.34 (d, J=2.57 Hz, 2H), 2.46 (d, J=3.30 Hz, 6H), 2.29-2.26 (m, 2H), 1.67-1.39 (m, 8H); LC-MS 6.62 min, (M+1)+ 218 @ 6.80 min.
Name
N,N-dimethyl-1-phenylcyclohexanecarboxamide
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
4%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[C:3]([C:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=O.[ClH:18].CCOC(C)=O>CC#N>[ClH:18].[CH3:1][N:2]([CH3:17])[CH2:3][C:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1 |f:4.5|

Inputs

Step One
Name
N,N-dimethyl-1-phenylcyclohexanecarboxamide
Quantity
200 mg
Type
reactant
Smiles
CN(C(=O)C1(CCCCC1)C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(CC1(CCCCC1)C1=CC=CC=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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